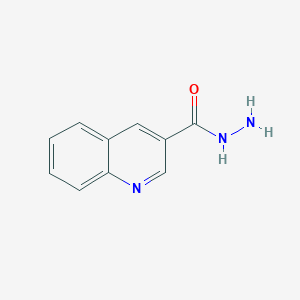
Quinoline-3-carbohydrazide
概要
説明
Quinoline-3-carbohydrazide is a compound that has been studied for its antioxidant properties . It is known to have an aromatic ring and three hydrogen bond acceptors .
Synthesis Analysis
Quinoline-3-carbohydrazide can be synthesized by suspending quinoline-3-carboxylate and its derivatives in methanol. Hydrazine is then added and the mixture is heated at 100°C for 30 minutes. The precipitated compound is collected by filtration and used without further purification .Molecular Structure Analysis
The molecular structure of Quinoline-3-carbohydrazide is characterized by one aromatic ring and three hydrogen bond acceptors . It has been reported that the X-ray structure of a similar compound, Quinoline-3-carbaldehyde, was evidenced by X-ray crystallographic study .Chemical Reactions Analysis
Quinoline-3-carbohydrazide has been found to show good antioxidant activity measured by three chemical tests: DPPH radical, OH° radical, and superoxide radical scavenging . It has also been used as a platform for designing new compounds with potential anti-plasmodial agents .科学的研究の応用
Metal Complexes Preparation
Quinoline-3-carbohydrazide has been used in the preparation of Schiff base ligands, which are then coordinated to various metal ions such as Cu (II), Ni (II), Co (II), Cd (II), Cr (III), and Fe (III) chlorides . The coordination of these ligands to the metal ions has been studied using FTIR, 1 H-NMR, magnetic susceptibility, and elemental analysis .
Biological Activity
The metal complexes prepared from Quinoline-3-carbohydrazide have shown significant biological activity . The study of these complexes could lead to the development of new drugs with improved efficacy and reduced side effects.
Antibacterial Activity
Quinoline derivatives, including Quinoline-3-carbohydrazide, have demonstrated antibacterial activity against Bacillus subtilis . The study revealed that these derivatives were non-toxic and had little to no adverse effects . This suggests that Quinoline-3-carbohydrazide could be used in the development of new antibacterial drugs.
Computational Biology
Quinoline-3-carbohydrazide has been used in computational biology studies to investigate its interactions with bacterial proteins . These studies can provide valuable insights into the mechanism of action of Quinoline-3-carbohydrazide and its potential as a therapeutic agent.
Superoxide Radical Scavenging
Quinoline-3-carbohydrazide and its derivatives have shown a dose-dependent effect in superoxide radical scavenging . This suggests that these compounds could have potential applications in the treatment of diseases caused by oxidative stress.
Synthesis of Novel Compounds
Quinoline-3-carbohydrazide can be used as a starting material in the synthesis of novel compounds with potential therapeutic applications. For example, it has been used in the synthesis of two quinoline derivatives that exhibited antibacterial properties against Bacillus subtilis .
Safety and Hazards
While specific safety and hazard information for Quinoline-3-carbohydrazide is not available, it’s important to handle all chemicals with appropriate safety measures. For a related compound, Quinoline-3-carbaldehyde, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
The future directions for the study of Quinoline-3-carbohydrazide could involve further exploration of its antioxidant properties and potential applications in medicine. Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a platform for designing new compounds .
作用機序
Target of Action
Quinoline-3-carbohydrazide has been found to interact with several targets. It has been shown to have antimicrobial activities, including antimycobacterial activity . The compound has also been studied for its antioxidant properties . The primary targets of Quinoline-3-carbohydrazide are therefore microbial cells and reactive oxygen species (ROS).
Mode of Action
The mode of action of Quinoline-3-carbohydrazide involves interactions with its targets. For its antimicrobial activity, it has been suggested that the compound interacts with the receptor enoyl-ACP reductase . This interaction disrupts the normal functioning of the microbial cells, leading to their death . As an antioxidant, Quinoline-3-carbohydrazide scavenges reactive oxygen species, thereby preventing oxidative damage .
Biochemical Pathways
Quinoline-3-carbohydrazide affects several biochemical pathways. In microbial cells, it interferes with the fatty acid synthesis pathway by inhibiting the enzyme enoyl-ACP reductase . This leads to the disruption of cell membrane synthesis and ultimately cell death . As an antioxidant, Quinoline-3-carbohydrazide neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .
Pharmacokinetics
It has been suggested that the compound is non-toxic and has little to no adverse effects
Result of Action
The result of Quinoline-3-carbohydrazide’s action is the death of microbial cells and the prevention of oxidative damage. By inhibiting the enzyme enoyl-ACP reductase, it disrupts the synthesis of cell membranes in microbial cells, leading to their death . As an antioxidant, it neutralizes reactive oxygen species, preventing them from causing oxidative damage to cellular components .
Action Environment
The action of Quinoline-3-carbohydrazide can be influenced by various environmental factors. For example, the presence of both non-polar and polar moieties in Quinoline-3-carbohydrazide makes it suitable for permeation into bacterial cells . .
特性
IUPAC Name |
quinoline-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-7-3-1-2-4-9(7)12-6-8/h1-6H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLOFXXUFNOHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393721 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59282-61-0 | |
| Record name | quinoline-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological targets have been explored for Quinoline-3-carbohydrazide and its derivatives?
A1: Research indicates that Quinoline-3-carbohydrazide derivatives exhibit potential as inhibitors for several biological targets. One notable target is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and a potential target for antidiabetic agents []. Another target is Glycogen Synthase Kinase 3 β (GSK-3β), a key regulator of various cellular processes implicated in diseases like Alzheimer's disease and cancer [].
Q2: How does the structure of Quinoline-3-carbohydrazide relate to its observed biological activities?
A2: Studies exploring Structure-Activity Relationships (SAR) are crucial for understanding how modifications to the Quinoline-3-carbohydrazide scaffold impact its activity. For instance, researchers have investigated the effects of incorporating various substituents on the quinoline ring and the carbohydrazide moiety. These modifications can influence the molecule's binding affinity to targets like PTP1B and GSK-3β, impacting its potency and selectivity [, ]. Additionally, introducing specific functional groups, such as phenolic groups, can enhance the antiproliferative activity of Quinoline-3-carbohydrazide derivatives against cancer cell lines [].
Q3: Are there specific structural features of Quinoline-3-carbohydrazide that contribute to its interaction with biological targets?
A3: Indeed, specific structural features contribute to the interaction of Quinoline-3-carbohydrazide derivatives with their targets. For example, in the binding of Quinoline-3-carbohydrazides to PTP1B, the quinoline ring may participate in hydrophobic interactions within the enzyme's active site, while the carbohydrazide moiety can form hydrogen bonds with key amino acid residues like Arg24, Asp48, and Glu115 []. Similarly, for GSK-3β, the carbohydrazide moiety plays a significant role in interacting with the enzyme's allosteric site [].
Q4: Have any analytical methods been developed to study Quinoline-3-carbohydrazide and its derivatives?
A4: Various analytical techniques are employed to characterize and quantify Quinoline-3-carbohydrazide and its derivatives. Spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide insights into the compound's structure and interactions [, ]. Mass spectrometry (MS), including techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is utilized for molecular weight determination and analysis of derivatives, especially in the context of N-glycan profiling [].
Q5: What is the current state of research on Quinoline-3-carbohydrazide in the context of antimicrobial activity?
A5: Several studies highlight the promising antimicrobial potential of Quinoline-3-carbohydrazide derivatives. Research indicates that these compounds exhibit activity against a range of bacterial and fungal strains [, ]. Specifically, Quinoline-3-carbohydrazide derivatives demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, and fungal strains like Aspergillus niger and Candida albicans []. These findings suggest potential applications in developing novel antimicrobial agents.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




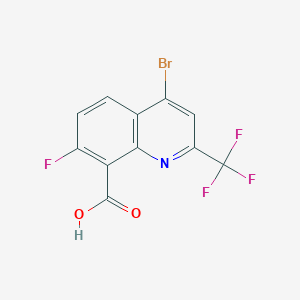
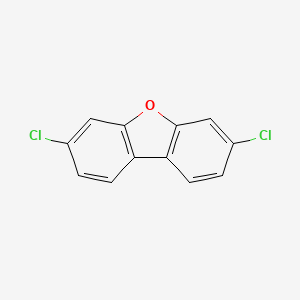
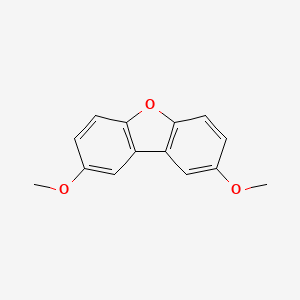

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-N-methyladenosine](/img/structure/B3054199.png)
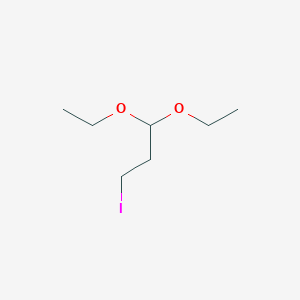
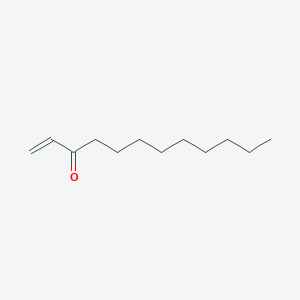
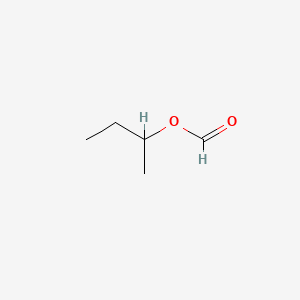

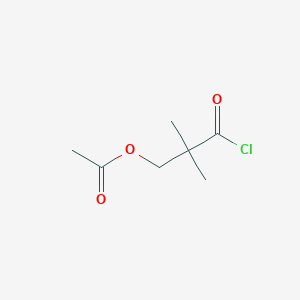

![1,3-Dihydronaphtho[2,3-c]thiophene](/img/structure/B3054212.png)
![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)